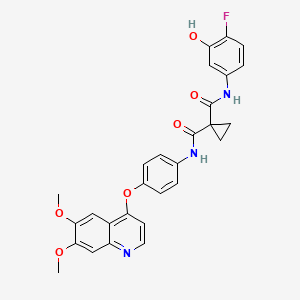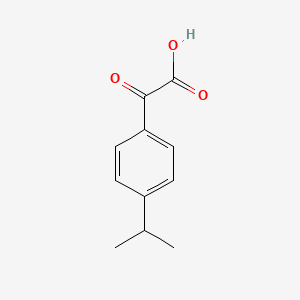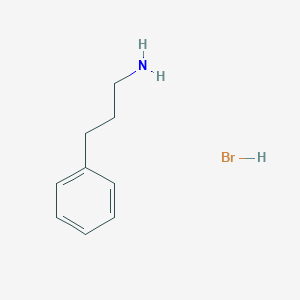![molecular formula C11H11BrN2O2S B12091235 Ethyl 5-bromo-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate](/img/structure/B12091235.png)
Ethyl 5-bromo-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-bromo-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate is a complex organic compound with the molecular formula C11H11BrN2O2S It is characterized by the presence of a thieno[2,3-c]pyridazine core, which is a fused heterocyclic system containing sulfur and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the bromination of 3,4-dimethylthiophene to obtain 5-bromo-3,4-dimethylthiophene. This intermediate is then subjected to a cyclization reaction with hydrazine derivatives to form the thieno[2,3-c]pyridazine ring system. The final step involves esterification with ethyl chloroformate to introduce the ethyl carboxylate group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography. The scalability of the synthesis is also considered to ensure cost-effectiveness and environmental sustainability.
化学反应分析
Types of Reactions
Ethyl 5-bromo-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Ester Hydrolysis: The ethyl carboxylate group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution Products: Various substituted thieno[2,3-c]pyridazine derivatives.
Oxidation Products: Oxidized forms of the thieno[2,3-c]pyridazine ring.
Reduction Products: Reduced derivatives with altered functional groups.
Hydrolysis Products: The corresponding carboxylic acid.
科学研究应用
Ethyl 5-bromo-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Ethyl 5-bromo-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate depends on its interaction with molecular targets. It may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary based on the biological context and the specific application being studied.
相似化合物的比较
Similar Compounds
- Ethyl 5-chloro-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate
- Ethyl 5-fluoro-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate
- Ethyl 5-iodo-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate
Uniqueness
Ethyl 5-bromo-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties can affect the compound’s interaction with molecular targets and its overall stability.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
属性
分子式 |
C11H11BrN2O2S |
|---|---|
分子量 |
315.19 g/mol |
IUPAC 名称 |
ethyl 5-bromo-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate |
InChI |
InChI=1S/C11H11BrN2O2S/c1-4-16-11(15)9-8(12)7-5(2)6(3)13-14-10(7)17-9/h4H2,1-3H3 |
InChI 键 |
QBFSAOBPDDHYPJ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(C2=C(S1)N=NC(=C2C)C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzeneacetonitrile, 2-methyl-alpha-[2-[[[(4-methylphenyl)sulfonyl]oxy]imino]-3(2H)-thienylidene]-](/img/structure/B12091152.png)




![N-(4-bromo-2,5-difluoro-phenyl)-6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B12091195.png)

![(2R,4S)-3-[(R)-(i-propyl)(1-Methyl-1H-iMidazol-2-yl)Methyl]-4-(i-propyl)-2-Methoxyoxazolidine](/img/structure/B12091203.png)



![4-[2-(3,4-Dimethoxyphenyl)-1,2-dibromoethyl]-1,2-dimethoxybenzene](/img/structure/B12091217.png)
![3-Piperidinepropanoic acid, 1-[(2,3-dihydro-1H-inden-4-yl)carbonyl]-](/img/structure/B12091223.png)

